N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features a benzoxazole ring, a benzodioxine ring, and a carboxamide group
Properties
IUPAC Name |
N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-15(2)16-6-8-21-20(13-16)27-25(31-21)18-4-3-5-19(12-18)26-24(28)17-7-9-22-23(14-17)30-11-10-29-22/h3-9,12-15H,10-11H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWMUJSFOLYNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting with the formation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The benzodioxine ring can be synthesized via the cyclization of catechol derivatives with appropriate dihalides. The final step involves the coupling of the benzoxazole and benzodioxine intermediates with a carboxamide group, often using amide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst or nucleophiles (e.g., amines) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to halogenated or alkylated derivatives.
Scientific Research Applications
N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s benzoxazole and benzodioxine rings may facilitate binding to these targets, while the carboxamide group could enhance its stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Compounds like 2-aminobenzoxazole and 2-mercaptobenzoxazole share the benzoxazole ring but differ in their substituents and overall structure.
Benzodioxine derivatives: Compounds such as 1,4-benzodioxane and its derivatives have similar ring structures but lack the benzoxazole moiety.
Carboxamide derivatives: Compounds like N-phenylbenzamide and N-benzylbenzamide contain the carboxamide group but differ in their aromatic ring systems.
Uniqueness
N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its combination of benzoxazole, benzodioxine, and carboxamide functionalities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
